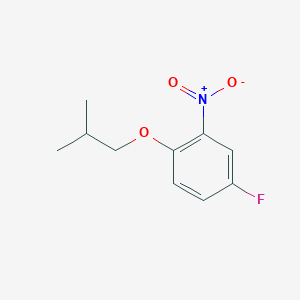

4-Fluoro-1-isobutoxy-2-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Characterization

Fluorinated nitrobenzenes serve as key intermediates in the synthesis of complex organic molecules due to their reactivity. For instance, compounds like 1-Fluoro-2,5-dimethoxy-4-nitrobenzene have been synthesized with high yields, showcasing the potential for creating fluorinated aromatic compounds with specific functional groups that can further undergo chemical transformations (Sweeney, McArdle, & Aldabbagh, 2018). This example illustrates the broad synthetic utility of fluorinated nitrobenzenes in organic chemistry, suggesting that 4-Fluoro-1-isobutoxy-2-nitrobenzene could be similarly utilized in the synthesis of novel materials or pharmaceuticals.

Electronic Properties and Molecular Ordering

The presence of fluorine and nitro groups significantly impacts the electronic properties of benzene derivatives, affecting their molecular ordering and phase behavior. Studies on smectogenic compounds, including fluorinated nitrobenzenes, highlight the influence of these substituents on intermolecular interactions and molecular dynamics, guided by quantum mechanics and computational simulations (Ojha, 2005). Such insights are crucial for designing materials with specific optical or electronic characteristics, indicating potential research applications for 4-Fluoro-1-isobutoxy-2-nitrobenzene in materials science.

Environmental and Analytical Chemistry

Derivatives of fluoronitrobenzenes are often studied for their environmental impact and analytical detection. The sensitivity of methods for detecting semi-volatile compounds like nitrobenzenes in water using solid-phase microextraction highlights the relevance of understanding the chemical behavior and environmental fate of such compounds (Horng & Huang, 1994). Research on 4-Fluoro-1-isobutoxy-2-nitrobenzene could extend into environmental monitoring and the development of sensitive detection methods for pollutants.

Propriétés

IUPAC Name |

4-fluoro-1-(2-methylpropoxy)-2-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO3/c1-7(2)6-15-10-4-3-8(11)5-9(10)12(13)14/h3-5,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFUJWGXUCLYHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-1-isobutoxy-2-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,5S)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2813154.png)

![4-chloro-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2813157.png)

![2-[5-(Methoxymethyl)-1,2-oxazol-3-yl]acetic acid](/img/structure/B2813165.png)

![3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2813168.png)

![2,2,2-trifluoroethyl N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}carbamate](/img/structure/B2813172.png)